5-bromo-N'-[1-(4-chlorophenyl)propylidene]-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a furan ring, a bromine atom, and a chlorophenyl group
Vorbereitungsmethoden
The synthesis of 5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide typically involves the reaction of 5-bromo-2-furaldehyde with 4-chlorophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires refluxing for several hours to ensure complete reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated that this compound may possess anticancer properties, as it can inhibit the proliferation of cancer cells and induce apoptosis.
Wirkmechanismus
The mechanism of action of 5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Vergleich Mit ähnlichen Verbindungen
5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide can be compared with other similar compounds, such as:
5-bromo-N’-[(1E)-1-(2,4-dichlorophenyl)propylidene]furan-2-carbohydrazide: This compound has a similar structure but contains an additional chlorine atom on the phenyl ring, which may affect its chemical and biological properties.
5-bromo-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]furan-2-carbohydrazide:
The uniqueness of 5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H12BrClN2O2 |
---|---|
Molekulargewicht |
355.61g/mol |
IUPAC-Name |
5-bromo-N-[(E)-1-(4-chlorophenyl)propylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C14H12BrClN2O2/c1-2-11(9-3-5-10(16)6-4-9)17-18-14(19)12-7-8-13(15)20-12/h3-8H,2H2,1H3,(H,18,19)/b17-11+ |
InChI-Schlüssel |
UPWQMMRMSJFMEZ-GZTJUZNOSA-N |
Isomerische SMILES |
CC/C(=N\NC(=O)C1=CC=C(O1)Br)/C2=CC=C(C=C2)Cl |
SMILES |
CCC(=NNC(=O)C1=CC=C(O1)Br)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCC(=NNC(=O)C1=CC=C(O1)Br)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.